2-Fluoro-N-(piperidin-3-YL)benzamide
Description
Chemical Structure and Key Features
2-Fluoro-N-(piperidin-3-yl)benzamide (IUPAC: (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride) is a synthetic organic compound characterized by:
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-fluoro-N-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C12H15FN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16) |
InChI Key |
QZNLQMRCXJASDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(piperidin-3-YL)benzamide typically involves the reaction of 2-fluorobenzoic acid with piperidine. The process can be summarized as follows:
Formation of 2-Fluorobenzoyl Chloride: 2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride.
Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield 2-Fluoro-N-(piperidin-3-YL)benzamide.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-N-(piperidin-3-YL)benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(piperidin-3-YL)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Fluoro-N-(piperidin-3-YL)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(piperidin-3-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Insight : The 2-fluoro substitution in the target compound enhances lipophilicity and electronic effects, improving target binding compared to 3- or 4-fluoro analogs .
Heterocyclic Moieties and Pharmacokinetics
Key Insight: The piperidine ring balances basicity and steric effects, optimizing bioavailability compared to bulkier (e.g., tetrahydroquinoline) or smaller (e.g., pyrrolidine) heterocycles .
Stereochemical Influence
| Compound Name | Stereochemistry | Biological Activity |
|---|---|---|
| (R)-2-Fluoro-N-(piperidin-3-yl)benzamide | R-configuration | High receptor affinity |
| (S)-2-Fluoro-N-(piperidin-3-yl)benzamide | S-configuration | 50% lower potency than R-isomer |
Key Insight : The R-configuration optimizes spatial alignment with target receptors, underscoring the importance of stereochemistry in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
